N-(2-ethyl-6-methylphenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-3-FLUORO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-3-FLUORO-1-BENZENESULFONAMIDE typically involves the reaction of 2-ethyl-6-methylphenylamine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-3-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-3-FLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to the presence of the sulfonamide group.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-3-FLUORO-1-BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-N-(2-SULFOACETYL)-L-ALANINE: Another sulfonamide derivative with different substituents.
2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-ACETAMIDE: A chloroacetanilide herbicide with similar structural features.
Uniqueness
N-(2-ETHYL-6-METHYLPHENYL)-3-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other sulfonamide derivatives. The specific arrangement of functional groups in this compound provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C15H16FNO2S |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-3-12-7-4-6-11(2)15(12)17-20(18,19)14-9-5-8-13(16)10-14/h4-10,17H,3H2,1-2H3 |
InChI Key |
IQCLRRIGRKVOFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=CC(=C2)F)C |
Origin of Product |
United States |
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